1,2-Dimethyl-1H-indol-6-amine
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Overview
Description
1,2-Dimethyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and are used in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1H-indol-6-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired indole derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
1,2-Dimethyl-1H-indol-6-amine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1H-indol-6-amine involves its interaction with various molecular targets and pathways. The compound can act as an agonist or antagonist at different receptor sites, influencing cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
1-Methylindole: Another indole derivative with similar structural features but different biological activities.
2-Methylindole: Similar to 1,2-Dimethyl-1H-indol-6-amine but with a single methyl group substitution.
Indole-3-acetic acid: A naturally occurring indole derivative with significant roles in plant biology.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at positions 1 and 2 of the indole ring can enhance its stability and modify its interaction with biological targets .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1,2-dimethylindol-6-amine |
InChI |
InChI=1S/C10H12N2/c1-7-5-8-3-4-9(11)6-10(8)12(7)2/h3-6H,11H2,1-2H3 |
InChI Key |
OPPQQEIUEZSYKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C)C=C(C=C2)N |
Origin of Product |
United States |
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